molecular formula C3H5NO2S B1284134 Methyl carbamothioylformate CAS No. 86563-22-6

Methyl carbamothioylformate

Cat. No. B1284134
CAS RN: 86563-22-6
M. Wt: 119.14 g/mol
InChI Key: BOOOPNVCLWZMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl carbamothioylformate, also known as methyl carbamate, is a compound that has been studied for various applications, including its potential as an antitumor and antifilarial agent, its role as a corrosion inhibitor, and its use in chemical synthesis. The compound has been synthesized and characterized through various chemical transformations and has shown significant biological activity in certain contexts .

Synthesis Analysis

The synthesis of methyl carbamothioylformate derivatives has been achieved through different routes. For instance, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a derivative, was synthesized from 2-amino-4-(chloromethyl)thiazole as a starting material . Another synthesis route involves the reaction of aniline with methyl formate to produce methyl N-phenyl carbamate, which offers a greener alternative to traditional methods . Additionally, N-methyl carbamoylimidazole has been synthesized from 1,1-carbonyldiimidazole (CDI) and MeNH3Cl, serving as a methyl isocyanate equivalent .

Molecular Structure Analysis

The molecular structure of methyl carbamothioylformate derivatives has been explored using computational methods. For example, the molecular structure and spectral properties of methyl N-(4,6-dimethoxypyrimidin-2-yl) carbamate were studied using density functional theory, revealing the molecule's symmetry and energy gap . The rotational spectrum and hyperfine structure of methyl carbamate have also been measured, providing detailed spectroscopic constants and insights into internal rotation .

Chemical Reactions Analysis

Methyl carbamothioylformate and its derivatives participate in various chemical reactions. Methyl carbamate acts as a cathodic type inhibitor in corrosion processes, with its inhibitive action discussed in terms of adsorption on the electrode surface . The compound has also been used in permethylation reactions of complex carbohydrates, demonstrating its utility in confirming chemical structures . Furthermore, methyl carbamates have been synthesized directly from carbon dioxide and amines in a one-pot, two-step reaction, illustrating the compound's versatility in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl carbamothioylformate derivatives have been studied through experimental and theoretical approaches. The adsorption and inhibition effect of methyl carbamate on copper metal in nitric acid was investigated, showing that the compound obeys the Langmuir isotherm and suggesting the sulfur atom as the most probable adsorption site . The permethylation of glycolipids and polysaccharides catalyzed by methylsulfinyl carbanion in dimethyl sulfoxide highlights the reactivity of methyl carbamate derivatives in non-aqueous media .

Scientific Research Applications

Antitumor Properties

Methyl carbamothioylformate has been explored for its antitumor properties. The compound was found active against various types of leukemia and carcinomas, including lymphoid L 1210 leukemia, lymphocytic P 388 leukemia, melanotic melanoma B 16, and Lewis Lung carcinoma. Its low toxicity at therapeutically active doses makes it a candidate for clinical application in cancer treatment (Atassi & Tagnon, 1975).

Corrosion Inhibition

Methyl carbamothioylformate has been studied for its corrosion inhibition properties, particularly on copper metal. It acts as a cathodic type inhibitor, blocking the electrode surface by the adsorption of inhibitor molecules. This property is significant for various industrial applications, including metal preservation (John, Kuruvilla, & Joseph, 2013).

Environmental Impact and Toxicity Studies

Methyl carbamothioylformate's environmental impact and toxicity have been the subject of extensive studies. Its usage as a chemical intermediate in the textile industry and its effects on non-target organisms like earthworms have been analyzed. These studies are crucial for understanding the ecological footprint and safety profile of this compound (Gupta & Saxena, 2003).

Pharmaceutical Applications

In pharmaceuticals, methyl carbamothioylformate is studied for its degradation products and stability in medication formulations, such as mebendazole, a drug used as an anthelmintic. This research is vital for ensuring the efficacy and safety of pharmaceutical products (Al-Kurdi, Al-Jallad, Badwan, & Jaber, 1999).

Agricultural Use

In agriculture, methyl carbamothioylformate derivatives like carbendazim are used as synthetic fungicides. Understanding their mode of action, environmental impact, and potential toxicity is crucial for sustainable agricultural practices (Muthuviveganandavel, Muthuraman, Muthu, & Srikumar, 2010).

Safety And Hazards

“Methyl carbamothioylformate” is intended for research and development use by, or directly under the supervision of, a technically qualified individual . It can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

methyl 2-amino-2-sulfanylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2S/c1-6-3(5)2(4)7/h1H3,(H2,4,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOOPNVCLWZMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60575128
Record name Methyl amino(sulfanylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl carbamothioylformate

CAS RN

86563-22-6
Record name Methyl amino(sulfanylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl carbamothioylformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.